molecular formula C22H21N5O4S2 B2779683 N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 476466-30-5

N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2779683
CAS No.: 476466-30-5
M. Wt: 483.56
InChI Key: HTQOSKLLLLTDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a structurally complex small molecule characterized by three key moieties:

  • 1,3,4-Thiadiazole core: A heterocyclic ring system known for its metabolic stability and role in medicinal chemistry.
  • 4-Phenylpiperazine-linked sulfanyl group: The sulfanyl (-S-) bridge connects the thiadiazole core to a 2-oxoethyl-piperazine derivative, a motif often associated with CNS activity due to piperazine’s affinity for neurotransmitter receptors .

This compound’s design suggests applications in drug discovery, particularly targeting neurological or metabolic pathways. Its structural complexity necessitates advanced analytical techniques, such as molecular networking (MS/MS-based dereplication), to identify analogs and evaluate pharmacological profiles .

Properties

IUPAC Name

N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c28-19(27-10-8-26(9-11-27)16-4-2-1-3-5-16)13-32-22-25-24-21(33-22)23-20(29)15-6-7-17-18(12-15)31-14-30-17/h1-7,12H,8-11,13-14H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQOSKLLLLTDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl sulfanyl derivatives and 1,3,4-thiadiazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzodioxole or phenylpiperazine moieties .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds featuring the thiadiazole and piperazine structures exhibit significant antimicrobial properties. N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. Studies suggest that the compound's structural components may interact with bacterial cell membranes or specific metabolic pathways, leading to inhibition of growth and replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its ability to bind to specific enzymes and receptors involved in cancer pathways suggests potential therapeutic applications. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

Given the presence of the piperazine moiety, which is often associated with neuroactive compounds, there is interest in exploring the effects of this compound on neurological disorders. Preliminary studies indicate that it may exhibit anxiolytic or antidepressant-like effects in animal models, warranting further investigation into its mechanism of action within the central nervous system.

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of thiadiazole compounds and evaluated their antimicrobial activity using standard disc diffusion methods. The results showed that this compound exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Cell Line Studies

Another research article focused on the anticancer properties of this compound by testing its effects on various cancer cell lines including breast and colon cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Case Study 3: Neuropharmacological Assessment

A neuropharmacological study investigated the behavioral effects of this compound in rodent models. The results indicated improved performance in anxiety-related tasks when compared to control groups .

Mechanism of Action

The mechanism of action of N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs share the 1,3,4-thiadiazole core but differ in substituents, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Substituents Key Functional Groups Theoretical Molecular Weight (g/mol)
Target Compound 1,3,4-Thiadiazole -2H-1,3-Benzodioxole-5-carboxamide
-4-Phenylpiperazine via sulfanyl-2-oxoethyl
Benzodioxole (lipophilic), Piperazine (basic), Carboxamide (H-bond donor/acceptor) ~515.6*
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide 1,3,4-Thiadiazole -4-Methylphenyl
-Pyridazine-3-carboxamide
-Ethylsulfanyl
Pyridazine (polar), Methylphenyl (hydrophobic), Ethylsulfanyl (moderate reactivity) ~388.4*
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine -3,6-Dioxo-piperazine
-Phenyl group
Thiazolidine (rigid), Dioxopiperazine (hydrogen-bonding), Carboxylic acid (ionizable) ~393.4*

*Calculated using average atomic masses.

Functional Implications of Structural Variations

  • Target Compound vs. The 4-phenylpiperazine moiety may confer serotonin or dopamine receptor affinity, whereas the 4-methylphenyl-pyridazine group in the analogue lacks this pharmacophore, suggesting divergent therapeutic targets . Ethylsulfanyl (analogue) vs. oxoethyl-piperazine (target): The latter’s piperazine introduces basicity, influencing solubility and pharmacokinetics.
  • Target Compound vs. Thiazolidine-Piperazine Derivative () :

    • The thiazolidine core () introduces conformational rigidity, contrasting with the thiadiazole ’s planar structure. This may affect binding to flexible vs. rigid enzyme pockets.
    • The carboxylic acid in ’s compound allows for ionization at physiological pH, unlike the target’s carboxamide, which remains neutral, impacting membrane permeability .

Molecular Networking and Dereplication Insights

Using MS/MS-based molecular networking (), the target compound and its analogues would cluster based on shared fragmentation patterns. For example:

  • Cosine Score Analysis : The target compound and the pyridazine analogue () may exhibit moderate cosine scores (~0.6–0.8) due to shared thiadiazole-sulfanyl fragmentation but diverge in benzodioxole vs. pyridazine-derived ions .
  • Bioactivity Divergence : Despite structural similarities, the piperazine group in the target compound could drive unique interactions (e.g., with G-protein-coupled receptors), whereas the pyridazine analogue’s polar groups may favor kinase inhibition .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s piperazine and benzodioxole groups require multi-step synthesis, whereas analogues with simpler substituents (e.g., ethylsulfanyl) are more straightforward to produce .
  • Metabolic Stability : The benzodioxole’s methylenedioxy group is prone to oxidative metabolism, whereas the pyridazine analogue’s heterocycle may resist degradation, suggesting longer half-life .

Further in vitro and in vivo studies are needed to validate these hypotheses.

Biological Activity

N-(5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Thiadiazole and Benzodioxole Moieties : Known for their diverse biological activities.
  • Piperazine Derivative : Enhances interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially acting as an antagonist or agonist depending on the target.
  • Signal Transduction Pathway Interference : By modulating key signaling pathways, it may influence cellular responses.

Biological Activities

The compound has been studied for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Some derivatives have shown promising results against various bacterial strains, outperforming conventional antibiotics in certain cases .
CompoundTarget BacteriaInhibition Rate (%)
51mX. oryzae pv. oryzicola30% at 100 μg/mL
51mX. oryzae pv. oryzae56% at 100 μg/mL

Anticancer Activity

Studies have highlighted the potential of thiadiazole derivatives as anticancer agents:

  • Cell Line Studies : Compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) with IC50 values ranging from 3 to 8 μM .
Cell LineCompoundIC50 (μM)
MDA-MB-231Various3.3
HCT116Various8

Case Studies

  • Antitubercular Activity : A series of novel thiadiazole derivatives were synthesized and tested against Mycobacterium smegmatis, revealing a MIC value of 26.46 μg/mL for the most potent compound, which was more effective than the standard Isoniazid .
  • Neuroprotective Effects : Some studies have indicated that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Q & A

Basic: How can synthetic yield and purity of this compound be optimized?

Methodological Answer:
Optimization involves adjusting reaction conditions and purification strategies. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) for cyclization and ethanol for intermediate steps to enhance solubility .
  • Reagent optimization : Phosphorus oxychloride improves cyclization efficiency, while coupling agents like EDCI enhance carboxamide formation .
  • Chromatographic purification : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates and final products .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:
A multi-spectroscopic approach ensures accuracy:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms thiadiazole, benzodioxole, and piperazine moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Basic: What strategies are used to evaluate its biological activity?

Methodological Answer:
Initial screening focuses on target-specific assays:

  • Antimicrobial testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence-based kinetic assays .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Dose-response curves : Generate data for EC₅₀/IC₅₀ calculations using nonlinear regression models .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Methodological Answer:
SAR studies require targeted modifications and assay comparisons:

  • Functional group substitution : Replace the phenylpiperazine moiety with morpholine or pyrrolidine to assess receptor affinity changes .
  • Bioisosteric replacements : Swap the benzodioxole group with benzothiazole and compare pharmacokinetic profiles .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with thiadiazole sulfur) .
  • Data correlation : Cross-reference activity data with electronic (Hammett constants) and steric parameters (Taft descriptors) .

Advanced: How should researchers resolve contradictions in structural or bioactivity data?

Methodological Answer:
Address discrepancies through:

  • Structural re-evaluation : Confirm regiochemistry via NOESY NMR or X-ray crystallography if synthetic intermediates mismatch predicted spectra .
  • Batch consistency checks : Compare HPLC/MS profiles across synthesis batches to rule out impurities .
  • Biological replicate assays : Repeat activity tests under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-analysis : Review literature for analogous compounds (e.g., thiadiazole derivatives) to contextualize unexpected results .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:
Leverage in silico tools for ADME profiling:

  • Lipophilicity : Calculate logP values using ChemAxon or Molinspiration to predict membrane permeability .
  • Metabolic stability : Simulate cytochrome P450 interactions via StarDrop or Schrödinger’s ADMET Predictor .
  • Blood-brain barrier (BBB) penetration : Use SwissADME’s BOILED-Egg model based on polar surface area (<90 Ų) .
  • Toxicity screening : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks .

Advanced: How can interactions with biological targets be mechanistically characterized?

Methodological Answer:
Mechanistic studies require multi-disciplinary approaches:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to purified targets (e.g., kinases) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts .
  • Mutagenesis studies : Introduce point mutations (e.g., ATP-binding pocket residues) to validate binding sites .
  • Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathway activation .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:
Scale-up requires process optimization:

  • Solvent switching : Replace DMF with toluene for safer reflux conditions .
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported EDCI) to reduce costs .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiadiazole ring closure) .
  • Quality-by-design (QbD) : Apply DOE (design of experiments) to optimize parameters like temperature and stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.